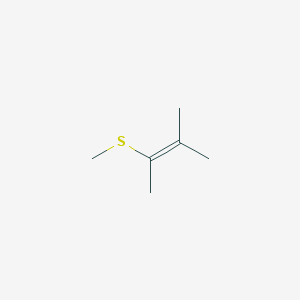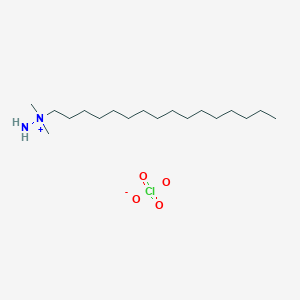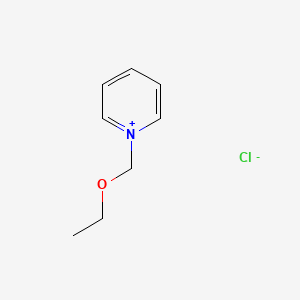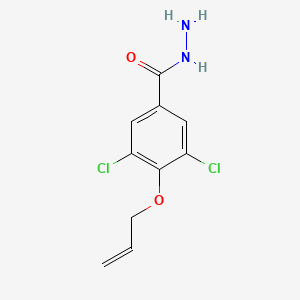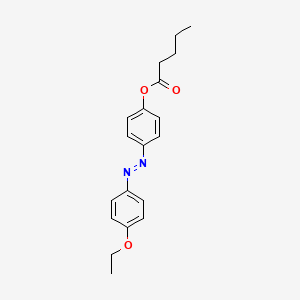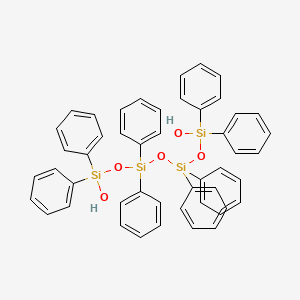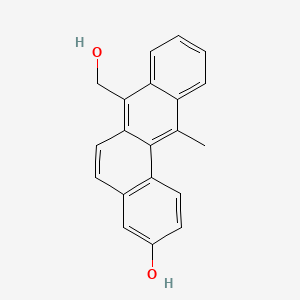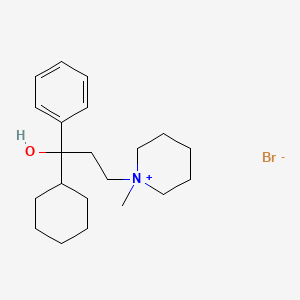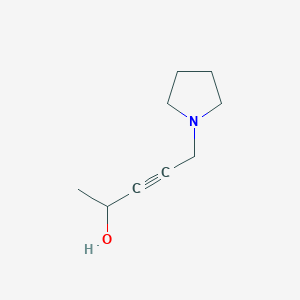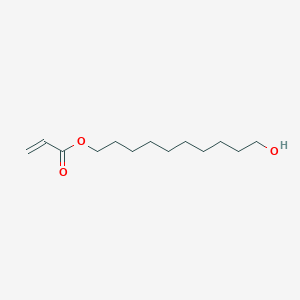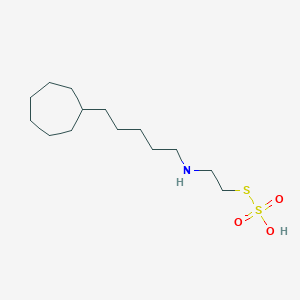
S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C14H29NO3S2 It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain with a cycloheptylpentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate typically involves the reaction of 2-(5-Cycloheptylpentyl)aminoethanethiol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as crystallization or distillation may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, sulfide compounds, and substituted aminoethyl derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe for studying thiol-related processes in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate involves its interaction with thiol groups in biological molecules. The thiosulfate group can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate the activity of enzymes and other proteins. The compound’s molecular targets include cysteine residues in proteins, which play a crucial role in its biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-2-((5-Cycloheptylpentyl)amino)ethyl thiosulfate include:
- S-2-(dimethylamino)ethyl thiosulfate
- 2-(3-amino-2-alkylsulfonylpropylamino)ethanethiols
- Thiophene derivatives
Uniqueness
This compound is unique due to its specific cycloheptylpentyl substituent, which imparts distinct chemical and physical properties.
Properties
CAS No. |
21209-14-3 |
|---|---|
Molecular Formula |
C14H29NO3S2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
5-(2-sulfosulfanylethylamino)pentylcycloheptane |
InChI |
InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-11-7-3-6-10-14-8-4-1-2-5-9-14/h14-15H,1-13H2,(H,16,17,18) |
InChI Key |
AAAABHINRQIFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


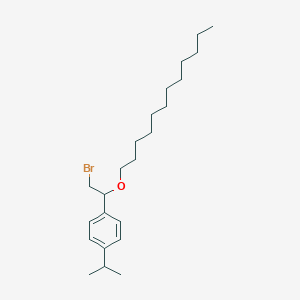
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
